Eptapirona

Descripción general

Descripción

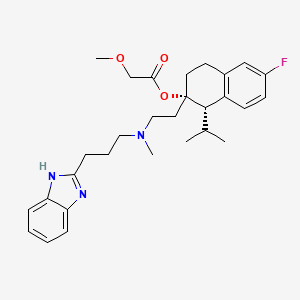

Eptapirone is a potent and highly selective 5-HT1A receptor full agonist belonging to the azapirone family . It has a high affinity for the 5-HT1A receptor, with an affinity reported to be 4.8 nM (Ki) and intrinsic activity approximately equal to that of serotonin . Eptapirone has shown promising potential in the treatment of anxiety and depression due to its strong antidepressant-like and anxiolytic-like effects .

Aplicaciones Científicas De Investigación

Eptapirone has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression . It has shown strong antidepressant-like effects in animal studies, outperforming other drugs such as buspirone, ipsapirone, and paroxetine . Additionally, Eptapirone has demonstrated significant anxiolytic-like effects in conflict procedures . Its high efficacy and selectivity for the 5-HT1A receptor make it a promising candidate for further research in neuropsychiatric disorders.

Mecanismo De Acción

Target of Action

Eptapirone, also known as F-11,440, is a potent and highly selective full agonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders .

Mode of Action

Eptapirone interacts with the 5-HT1A receptor with an affinity reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity is approximately equal to that of serotonin (i.e., 100%) . This means that Eptapirone can bind to the 5-HT1A receptor and activate it to the same extent as serotonin, the body’s natural ligand . This activation of the 5-HT1A receptor is believed to contribute to Eptapirone’s antidepressant and anxiolytic effects .

Biochemical Pathways

The activation of the 5-ht1a receptor is known to play a key role in the modulation of serotonin transmission in the brain . This can lead to various downstream effects, including changes in mood and anxiety levels .

Pharmacokinetics

It has been reported that eptapirone has a half-life of about 2 hours . More research is needed to fully understand the ADME properties of Eptapirone and their impact on its bioavailability.

Result of Action

Eptapirone’s activation of the 5-HT1A receptor can lead to various molecular and cellular effects. For instance, in animal studies, Eptapirone has been found to suppress immobility more robustly than other drugs, suggesting strong antidepressant-like effects . In the conflict procedure, Eptapirone produced substantial increases in punished responding without affecting unpunished responding, which was suggestive of marked anxiolytic-like effects .

Action Environment

It is known that various factors, such as diet, lifestyle, and co-administration of other drugs, can influence the pharmacokinetics and pharmacodynamics of a drug . More research is needed to understand how specific environmental factors may influence the action of Eptapirone.

Análisis Bioquímico

Biochemical Properties

Eptapirone interacts with the 5-HT1A receptor, a subtype of the serotonin receptor, or 5-HT receptor, which is a G protein-coupled receptor . This interaction is characterized by high efficacy and selectivity .

Cellular Effects

Eptapirone’s interaction with the 5-HT1A receptor influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes is primarily due to its role as a full agonist of the 5-HT1A receptor .

Molecular Mechanism

Eptapirone exerts its effects at the molecular level through its binding interactions with the 5-HT1A receptor . As a full agonist, it can activate this receptor to a similar degree as the endogenous ligand, serotonin . This activation can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of Eptapirone have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal studies, Eptapirone has shown robust antidepressant-like effects

Métodos De Preparación

The synthesis of Eptapirone involves a multi-step process. The compound consists of a heterocyclic aromatic portion and an aliphatic portion. The synthetic route includes nine steps with an overall yield of 8.8% starting from commercially available materials . Key steps in the synthetic method include:

- Cyclization using sodium hydroxide and ethylene glycol as solvent, resulting in a yield of 61.6% for 1,2,4-triazine-3,5(2H,4H)-dione .

- Formation of 4-tert-butyl (pyrimidin-2-yl)piperazine-1-carboxylate under optimized conditions using triethylamine as a base, ethanol as a solvent, and a reaction temperature of 50°C for 16 hours, yielding 63.1% .

- Nucleophilic substitution reaction for the final step of Eptapirone synthesis, using potassium carbonate as a base, acetonitrile as a solvent, NaI as a catalyst, and a reaction temperature of 50°C for 12 hours, yielding 49.6% .

Análisis De Reacciones Químicas

Eptapirone undergoes various chemical reactions, including:

Oxidation: Eptapirone can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: Reduction reactions involving Eptapirone are less common.

Comparación Con Compuestos Similares

Eptapirone is compared with other 5-HT1A receptor agonists such as buspirone, ipsapirone, and tandospirone . Unlike these compounds, which act as partial agonists, Eptapirone is a full agonist with higher intrinsic activity . This higher intrinsic activity is thought to result in more robust therapeutic effects, particularly in the treatment of depression and anxiety . Other similar compounds include befiradol and F-15,599, which also exhibit high efficacy at the 5-HT1A receptor .

Propiedades

IUPAC Name |

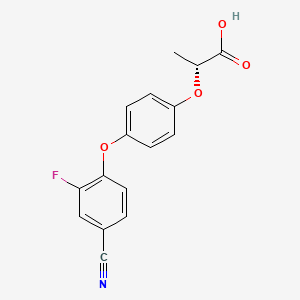

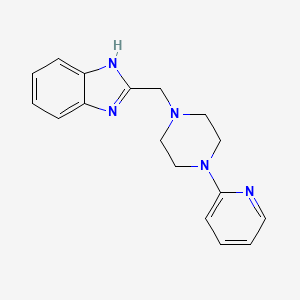

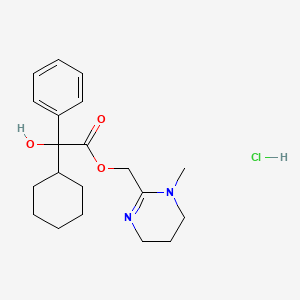

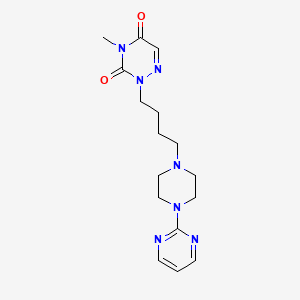

4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYAHEULKSYAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170857 | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179756-85-5 | |

| Record name | Eptapirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptapirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTAPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Eptapirone interact with its target and what are the downstream effects?

A1: Eptapirone is a potent and selective agonist of the serotonin 5-HT1A receptor. [, ] It exerts its effects by binding to this receptor, primarily located in the brain. This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release, particularly serotonin. [] Notably, Eptapirone demonstrates a greater intrinsic effect at the 5-HT1A receptor compared to the partial agonist Buspirone. []

Q2: What is the impact of Eptapirone on sleep architecture, specifically REM sleep?

A2: Research suggests that Eptapirone significantly suppresses REM sleep in humans. [] This effect is attributed to the activation of post-synaptic 5-HT1A receptors, likely in the pontine area of the brain. [] Studies comparing Eptapirone to Buspirone indicate that Eptapirone might exert a more pronounced effect on REM sleep suppression, particularly when administered in the morning. [] This difference could be due to a more potent action on central serotonin receptors. []

Q3: Do all 5-HT1A receptor agonists elicit the same Ca2+ response?

A3: Interestingly, despite sharing a common target, not all 5-HT1A receptor agonists induce the same level of Ca2+ response. [, ] Studies in Chinese Hamster Ovary (CHO)-K1 cells expressing human 5-HT1A receptors revealed that while Eptapirone, along with 5-carboxamidotryptamine and F 13640, generated significant Ca2+ responses comparable to serotonin, other agonists like Buspirone, Ipsapirone, and 8-OH-DPAT showed minimal activity. [, ] This suggests a potential for agonist-selective signaling pathways downstream of the 5-HT1A receptor, with some ligands like Eptapirone possibly triggering specific cellular responses not achievable by others. [, ]

Q4: Does Eptapirone induce postural hypotension?

A4: While the specific mechanisms behind Eptapirone-induced dizziness haven't been fully elucidated in the provided research, studies indicate that it's not a result of postural hypotension. [] Further research is needed to understand the precise pharmacological reasons for this side effect.

Q5: Are there improved synthetic methods for Eptapirone?

A5: Yes, research has focused on developing improved synthetic procedures for Eptapirone free base. [] These advancements aim to provide more efficient and cost-effective ways to produce this compound for research and potentially for clinical applications in the future.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.